Butoxamine hydrochloride

説明

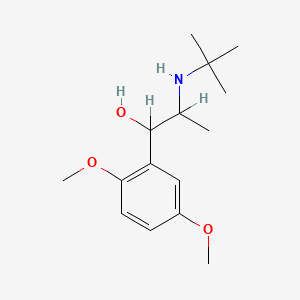

ブトキサミン塩酸塩は、β-2アドレナリン受容体に選択的な拮抗作用を有する化学化合物です。 主に実験的設定において、さまざまな生理学的プロセスにおけるβ-2受容体の役割を研究するために使用されます 。 この化合物は、α-(1-[tert-ブチルアミノ]エチル)-2,5-ジメトキシベンジルアルコール塩酸塩とも呼ばれます .

準備方法

合成経路と反応条件: ブトキサミン塩酸塩の合成には、2,5-ジメトキシベンジルアルコールとtert-ブチルアミンを制御された条件下で反応させることが含まれます。 反応には通常、触媒が必要で、酸化を防ぐために不活性雰囲気下で行われます .

工業生産方法: ブトキサミン塩酸塩の工業生産は、同様の合成経路に従いますが、

生物活性

Butoxamine hydrochloride, a specific β2-adrenergic receptor blocker, is primarily utilized in experimental settings to investigate the role of β2 receptors in various biological processes. This compound is recognized for its ability to inhibit the decreases in urine volume in specific animal models, making it a valuable tool in pharmacological research.

| Property | Details |

|---|---|

| CAS Number | 5696-15-1 |

| Molecular Formula | C₁₅H₂₆ClNO₃ |

| Molecular Weight | 303.825 g/mol |

| Boiling Point | 391ºC at 760 mmHg |

| Flash Point | 190.3ºC |

| Density | Not Available |

Butoxamine selectively blocks β2-adrenergic receptors, which are involved in various physiological responses, including vasodilation and bronchodilation. This selective blockade allows researchers to study the specific effects mediated by β2 receptors without interference from other adrenergic pathways.

Experimental Findings

- Diuretic Effects : In studies involving ethanol-anesthetized rats, administration of this compound increased urine output, demonstrating its role in modulating renal function through β2 receptor inhibition .

- Behavioral Studies : Research indicates that blocking β2 receptors can hasten recovery from hypoglycemia-associated social withdrawal in animal models, suggesting potential implications for mood and anxiety disorders .

- Cardiovascular Implications : The compound has been implicated in various cardiovascular studies where its effects on heart rate and blood pressure were evaluated. Side effects noted include bradycardia and hypotension, common with β-blockade .

Case Studies

- Study on Diuresis : A study by Shibouta et al. (1978) demonstrated that this compound significantly inhibited diuresis in water-diuretic rats, indicating its potential utility in understanding fluid balance mechanisms .

- Behavioral Recovery Study : A 2008 study explored the effects of β2 receptor blockade on social behavior post-hypoglycemia, revealing that Butoxamine could facilitate faster recovery from anxiety-like behaviors induced by low blood sugar levels .

Safety and Toxicology

While this compound is primarily used for research purposes, it is considered hazardous according to OSHA standards. Acute exposure may lead to gastrointestinal disturbances, cardiovascular issues, and neurological symptoms such as confusion and psychosis . Long-term safety data remains limited.

Adverse Effects

- Nausea and vomiting

- Fatigue and dizziness

- Cardiovascular effects including low blood pressure

- Potential for severe allergic reactions

科学的研究の応用

Pharmacological Research

Butoxamine hydrochloride is predominantly used in experimental settings to block beta-2 adrenergic receptors. This blockade is crucial for understanding the mechanisms of action of various drugs and physiological processes.

Key Applications:

- Investigating Beta-2 Receptor Functions: Butoxamine is employed to delineate the roles of beta-2 receptors in various biological systems, particularly in respiratory physiology and pharmacology .

- Drug Interaction Studies: It serves as a tool to study interactions between beta-2 adrenergic agonists and antagonists, helping to elucidate their therapeutic effects and side effects .

Toxicological Studies

In toxicology, this compound is used to assess the impact of beta-adrenergic receptor modulation on toxicity profiles of different compounds.

Case Study Example:

A study involving a 14-year-old female who ingested multiple medications highlighted the importance of understanding beta-blocker interactions in overdose scenarios. The case demonstrated how butoxamine could be used to evaluate the effects of beta-blockers in acute poisoning situations .

Cancer Research

Recent studies have explored the potential anti-cancer properties of this compound, particularly its role in inhibiting tumor growth through beta-adrenergic receptor pathways.

Research Findings:

- Neuroblastoma Studies: Research indicated that beta-blockers, including propranolol (a non-selective beta-blocker), exhibit anti-tumor effects in neuroblastoma models. While butoxamine itself has not been extensively studied for direct anti-tumor activity, its mechanism as a beta-2 antagonist provides insights into potential therapeutic strategies against tumors that express these receptors .

- Mechanistic Insights: Beta-adrenergic signaling has been linked to cancer cell proliferation; thus, butoxamine's role in blocking these signals may contribute to reduced viability of certain cancer cell lines .

Developmental and Reproductive Biology

This compound has been applied in studies assessing the effects of stress on reproductive health through its action on beta-adrenergic receptors.

Research Insights:

Studies have shown that restraint stress affects uterine microenvironmental changes during early pregnancy via the beta-2 adrenergic pathway. Butoxamine's role in these studies helps clarify how stress impacts reproductive outcomes .

Data Table: Summary of Applications

特性

CAS番号 |

5696-15-1 |

|---|---|

分子式 |

C15H26ClNO3 |

分子量 |

303.82 g/mol |

IUPAC名 |

(1R,2S)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C15H25NO3.ClH/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6;/h7-10,14,16-17H,1-6H3;1H/t10-,14-;/m0./s1 |

InChIキー |

URPAECSKKQLCII-LPJGFKLNSA-N |

SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C.Cl |

異性体SMILES |

C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C.Cl |

正規SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

5696-15-1 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

2922-20-5 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

>45.6 [ug/mL] (The mean of the results at pH 7.4) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Butaxamine Butoxamine Butoxamine Hydrochloride Hydrochloride, Butoxamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。